Source: LP-211 is a synthetic arylpiperazine derivative specifically designed as a research tool to investigate the role of the serotonin 5-HT7 receptor in various physiological and pathological processes. []
Classification: LP-211 is classified as a selective agonist of the serotonin 5-HT7 receptor. []
Learning and memory: Examining LP-211's effects on learning and memory tasks, such as the novel object recognition test and the Barnes maze test, helps researchers understand the role of the 5-HT7 receptor in cognitive processes. [, ]
Sleep and circadian rhythms: Studies using LP-211 investigate the receptor's involvement in regulating sleep stages, including REM and slow-wave sleep, and its influence on circadian rhythms. [, , ]
Mood and emotional regulation: Research using LP-211 explores the role of the 5-HT7 receptor in modulating anxiety-related behaviors, risk-taking propensity, and responses to stress. [, , , ]
Neurodevelopmental disorders: LP-211 serves as a tool to study the potential therapeutic benefits of targeting the 5-HT7 receptor in conditions like Rett syndrome and Fragile X syndrome, investigating its effects on behavioral and synaptic plasticity deficits. [, , , , ]
Pain modulation: Research utilizing LP-211 examines the role of the 5-HT7 receptor in modulating pain perception in various models, including inflammatory and neuropathic pain. [, , , ]
The synthesis of LP-211 involves several key steps:
Technical parameters such as reaction times, temperatures, and solvent choices are critical for achieving high yields and purity levels, which are reported to exceed 98% .
LP-211's molecular structure can be described as follows:
The three-dimensional conformation of LP-211 is crucial for its interaction with the 5-HT7 receptor, influencing its agonistic properties.
LP-211 undergoes several chemical reactions:
The mechanism of action of LP-211 primarily involves:
LP-211 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate dosing regimens in experimental settings.
LP-211 has several promising scientific applications:
LP-211 (N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide) is a brain-penetrant agonist selectively targeting serotonin 5-HT₇ receptors. Radioligand binding assays confirm its high affinity for human 5-HT₇ receptors, with reported Kᵢ values of 15 ± 1 nM using [³H]LSD as the radioligand [1] [5]. Functional studies demonstrate agonist properties via Gαₛ-protein coupling, elevating cyclic AMP (cAMP) production with an EC₅₀ of 0.6 μM [4]. LP-211’s in vivo activity is validated through 5-HT₇ receptor-dependent hypothermia in wild-type mice, absent in 5-HT₇ knockout (5-HT₇⁻/⁻) models [1] [5]. The metabolite RA-7 (1-(2-diphenyl)piperazine) exhibits higher in vitro affinity (Kᵢ = 1.4 ± 0.2 nM) but reduced in vivo efficacy due to pharmacokinetic limitations [1].
LP-211 shows significant selectivity for 5-HT₇ over related CNS receptors:
Selectivity ratios are further illustrated in [Table 1]. Minimal binding occurs at 5-HT₂c (Kᵢ = 91 ± 9 nM), 5-HT₆ (Kᵢ = 1,571 ± 193 nM), or 5-HT₃ receptors (Kᵢ > 10,000 nM) [1] [3]. This profile positions LP-211 as a superior tool for discerning 5-HT₇-mediated functions in vivo compared to non-selective agonists (e.g., 8-OH-DPAT).
Receptor | Radioligand | Kᵢ (nM) | Selectivity Ratio (vs. 5-HT₇) |
---|---|---|---|
5-HT₇ (Human) | [³H]LSD | 15 ± 1 | 1 (Reference) |
5-HT₁A (Human) | [³H]8-OH-DPAT | 379 ± 118 | 25.3 |
5-HT₁B (Human) | [³H]GR125743 | 215 ± 10 | 14.3 |
D₂ (Human) | [³H]spiroperidol | 142 ± 10 | 9.5 |
5-HT₂c (Rat) | [³H]mesulergine | 91 ± 9 | 6.1 |
5-HT₆ (Human) | [³H]LSD | 1,571 ± 193 | 104.7 |
Definitive Kᵢ values for LP-211 derive from standardized radioligand displacement assays conducted by the National Institute of Mental Health’s Psychoactive Drug Screening Program [1]. Key methodological details include:
Discrepancies in reported Kᵢ values (e.g., 0.58 nM for 5-HT₇ in some studies [4]) arise from methodological differences, such as radioligand choice ([³H]5-CT vs. [³H]LSD) or cell systems (transfected HEK293 vs. neuronal membranes) [8]. Crucially, LP-211’s 5-HT₇ binding is reversible and saturable, confirming true receptor-ligand interaction kinetics [1] [3].
Receptor | Radioligand (Concentration) | Reference Control (Kᵢ) | Assay Buffer |
---|---|---|---|
5-HT₇ | [³H]LSD (1.1 nM) | Chlorpromazine (64 nM) | Tris-HCl/MgCl₂/EDTA, pH 7.4 |
5-HT₁A | [³H]8-OH-DPAT (0.5 nM) | Methysergide (38 nM) | Tris-HCl/MgCl₂/EDTA, pH 7.4 |
D₂ | [³H]raclopride (0.29 nM) | Haloperidol (1.1 nM) | Tris-HCl/NaCl/KCl, pH 7.4 |
5-HT₂A | [³H]ketanserin (0.5 nM) | Ketanserin (0.3 nM) | Tris-HCl/MgCl₂/EDTA, pH 7.4 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4